

analytical methods for the quantification of N-(2-Dimethylaminophenyl)benzamide

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Compound of Interest

Compound Name: N-(2-Dimethylaminophenyl)benzamide
Cat. No.: B8522995

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An in-depth technical guide to the analytical quantification of **N-(2-Dimethylaminophenyl)benzamide**, designed for researchers and drug development professionals.

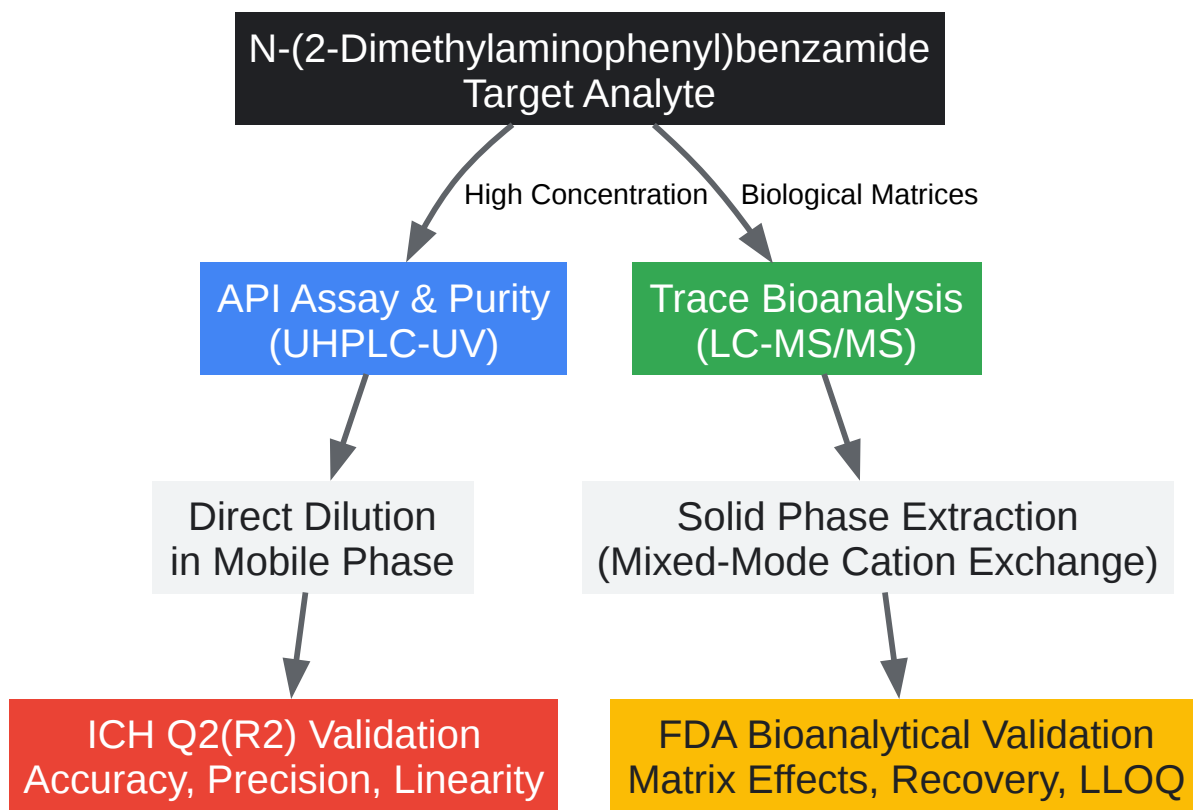
Executive Summary & Physicochemical Profiling

N-(2-Dimethylaminophenyl)benzamide (Formula: C₁₅H₁₆N₂O, MW: 240.3 g/mol) is a synthetic small molecule characterized by a UV-active benzamide backbone and a basic tertiary amine (the dimethylamino group). As an analytical scientist, the first step in method development is predicting chromatographic behavior based on molecular structure.

The tertiary amine (estimated pK_a ~5.5–6.5) presents a classic analytical challenge: at neutral pH, the molecule is partially ionized, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases^[1].

To counteract this causality, our methodologies employ a low-pH mobile phase (pH ~3.0) to ensure the amine is fully protonated. We pair this with a Charged Surface Hybrid (CSH) column for high-dose UV assays and a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

(SPE) protocol for trace-level LC-MS/MS bioanalysis. This synergistic approach guarantees robust, self-validating quantification across diverse sample matrices.



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Workflow for selecting analytical strategies based on concentration and matrix.

Method 1: UHPLC-UV for API Assay and Purity

Objective: High-throughput, precise quantification of the active pharmaceutical ingredient (API) and its related impurities in formulation or bulk drug substance.

Causality & Column Selection: A CSH C18 column (2.1 x 100 mm, 1.7 μ m) is utilized. The low-level positive surface charge of the CSH particle repels the protonated dimethylamine group of the analyte, masking residual silanols and yielding highly symmetrical peaks without the need for ion-pairing reagents.

Step-by-Step Protocol:

- System Suitability Testing (SST): Before sample analysis, inject a system suitability standard (50 μ g/mL). The system is self-validating if the tailing factor is ≤ 1.2 , theoretical plates $> 10,000$, and the %RSD of 5 replicate injections is $\leq 1.0\%$. If SST fails, the run is automatically aborted, preventing the generation of untrustworthy data.
- Standard Preparation: Accurately weigh 10.0 mg of **N-(2-Dimethylaminophenyl)benzamide** reference standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.
- Sample Preparation: Dilute API samples to a target working concentration of 50 μ g/mL using the Diluent. Filter through a 0.2 μ m PTFE syringe filter to remove particulates.
- Chromatographic Execution: Inject 2 μ L into the UHPLC system under the gradient conditions outlined in Table 1. Monitor absorbance at 254 nm.

Table 1: UHPLC-UV Gradient Conditions

Time (min)	Flow Rate (mL/min)	% Mobile Phase A (0.1% Formic Acid in H ₂ O)	% Mobile Phase B (0.1% Formic Acid in ACN)	Curve
0.00	0.40	95	5	Initial
1.00	0.40	95	5	6 (Linear)
5.00	0.40	10	90	6 (Linear)
6.50	0.40	10	90	6 (Linear)
6.60	0.40	95	5	6 (Linear)

| 8.00 | 0.40 | 95 | 5 | 6 (Linear) |

Method 2: LC-MS/MS for Trace Bioanalysis (Plasma)

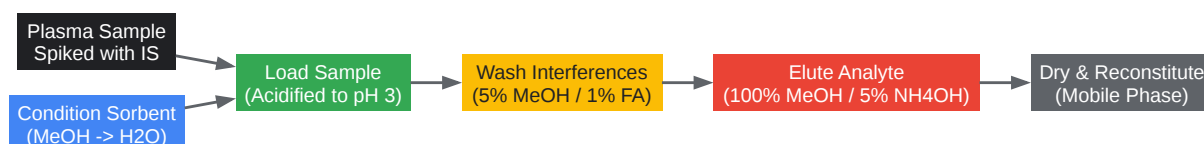
Objective: High-sensitivity quantification (LLOQ: 1 ng/mL) in complex biological matrices for pharmacokinetic (PK) profiling.

Causality & MS Optimization: The basic tertiary amine makes the molecule highly amenable to positive Electrospray Ionization (ESI+), readily forming the [M+H]⁺ precursor ion at m/z 241.1. Collision-induced dissociation (CID) cleaves the amide bond, yielding a highly stable benzoyl cation fragment at m/z 105.0.

Step-by-Step Protocol (MCX SPE): To eliminate matrix effects (ion suppression from plasma phospholipids), we utilize a Mixed-Mode Cation Exchange (MCX) SPE protocol. The basic amine binds strongly to the sulfonic acid groups of the sorbent at low pH, allowing rigorous washing of neutral/acidic lipids before high-pH elution.

- Spiking & Disruption: Aliquot 100 μ L of plasma into a 96-well plate. Spike with 10 μ L of Internal Standard (IS, 500 ng/mL deuterated analog). Add 100 μ L of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and fully ionize the tertiary amine.
- SPE Execution: Follow the extraction workflow detailed in the diagram below.

- Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A, vortex for 2 minutes, and inject 5 µL onto the LC-MS/MS system.



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Step-by-step Solid Phase Extraction (SPE) protocol for plasma sample preparation.

Table 2: LC-MS/MS MRM Parameters (ESI+)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Purpose
N-(2-Dimethylaminophenyl)benzamide	241.1	105.0	30	25	Quantifier
N-(2-Dimethylaminophenyl)benzamide	241.1	137.1	30	20	Qualifier

| Internal Standard (IS) | 246.1 | 110.0 | 30 | 25 | IS Quantifier |

Method Validation Framework (Trustworthiness)

A protocol is only as reliable as its validation framework. To ensure absolute trustworthiness and establish a self-validating system, both methods must be rigorously tested against international regulatory standards.

The UHPLC-UV method is validated according to the ICH Q2(R2) guidelines for analytical procedures, ensuring the assay is fit for commercial release testing[2]. Conversely, the LC-MS/MS method is validated against the FDA's 2018 Bioanalytical Method Validation Guidance, which mandates strict assessments of matrix effects, recovery, and incurred sample reanalysis (ISR) for in vivo studies[3].

Table 3: Summary of Validation Acceptance Criteria

Validation Parameter	ICH Q2(R2) Criteria (UHPLC-UV Assay)	FDA 2018 Criteria (LC-MS/MS Bioassay)
Accuracy	98.0% – 102.0% of nominal concentration	±15% of nominal (±20% at LLOQ)
Precision (%RSD)	≤ 2.0% (Repeatability & Intermediate)	≤ 15% (≤ 20% at LLOQ)
Linearity / Range	R ² ≥ 0.999 (80% to 120% of target)	R ² ≥ 0.990 (1 ng/mL to 1000 ng/mL)
Specificity	No interference at retention time	Blank matrix response < 20% of LLOQ

| Matrix Effect | N/A (Dilute and shoot) | IS-normalized Matrix Factor CV ≤ 15% |

References

- ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

- Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER).[\[Link\]](#)
- Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases on particulate and monolithic columns. McCalley, D. V. Journal of Chromatography A, 2003. [\[Link\]](#)

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Sources

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